![molecular formula C13H19N7O B2784123 4-(7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)morpholine CAS No. 1334371-18-4](/img/structure/B2784123.png)
4-(7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)morpholine is a complex organic compound featuring a triazolo[4,5-d]pyrimidine core fused with a morpholine ring. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications.
Wirkmechanismus
Target of Action
The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound interacts with LSD1 and inhibits its activity . It has been identified as a reversible LSD1 inhibitor and shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . The hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
The inhibition of LSD1 by the compound affects the lysine methylation process . This can lead to changes in gene expression, affecting various cellular processes including cell proliferation and migration .
Pharmacokinetics
The compound’s potency against lsd1 (ic50 = 0564 μM) suggests it may have good bioavailability .
Result of Action
When cells (e.g., MGC-803 cells) are treated with this compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)morpholine typically involves multiple steps, starting with the formation of the triazolo[4,5-d]pyrimidine core. This can be achieved through a cyclization reaction involving hydrazine and a suitable pyrimidine derivative. Subsequent introduction of the piperidin-1-yl group and morpholine moiety requires careful control of reaction conditions, including temperature, solvent choice, and reaction time.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide or potassium iodide.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and incorporation into larger molecular frameworks.
Biology: Biologically, 4-(7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)morpholine has shown potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: In medicine, this compound has been investigated for its antiproliferative and kinase inhibitory activities[_{{{CITATION{{{_3{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3- a .... It has shown promise in preclinical studies for the treatment of cancer and other diseases.
Industry: In industry, this compound can be used as a building block for the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar heterocyclic structure and have been studied for their antitumor properties.
Indole Derivatives: These compounds are prevalent in natural products and drugs, with significant biological activity.
Heterocyclic Pyrimidine Scaffolds: These compounds are essential components of genetic material and have demonstrated various biological activities.
Eigenschaften
IUPAC Name |
4-(7-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-5-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O/c1-2-4-19(5-3-1)12-10-11(17-18-16-10)14-13(15-12)20-6-8-21-9-7-20/h1-9H2,(H,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJBVSDSCILWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=NNN=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2784042.png)
![3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid](/img/structure/B2784045.png)
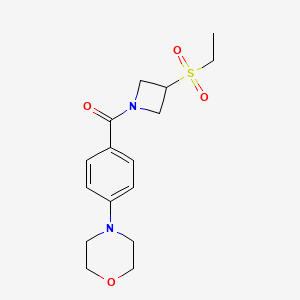
![6-fluoro-1-propyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B2784047.png)
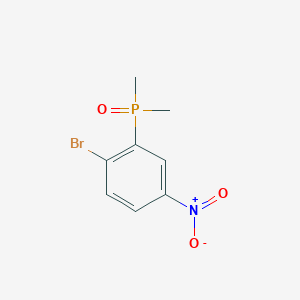
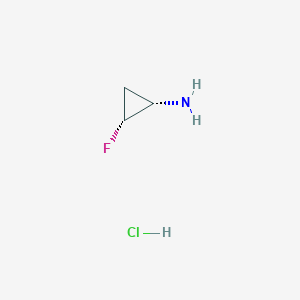
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide](/img/structure/B2784051.png)
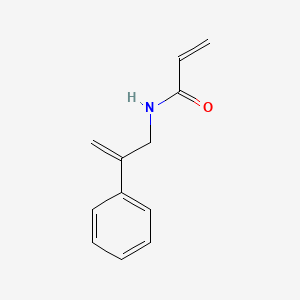
![2-(2-Chloro-6-fluorophenyl)-N-[(2,5-dimethylfuran-3-YL)methyl]acetamide](/img/structure/B2784054.png)
![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2784058.png)

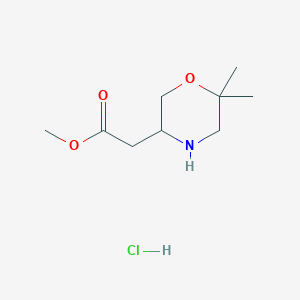
![1-(adamantane-1-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2784062.png)
![2-(trifluoromethyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2784063.png)
